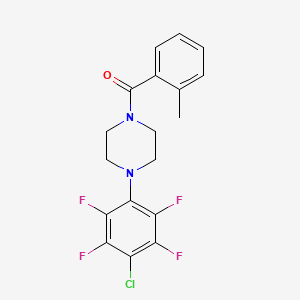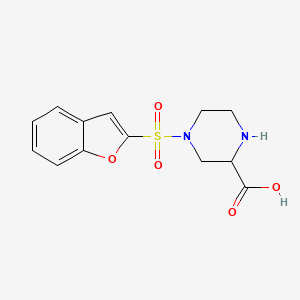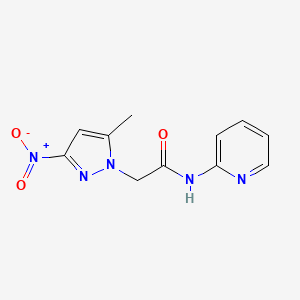![molecular formula C20H22FNO3 B5314491 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol](/img/structure/B5314491.png)
2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol, commonly known as FP1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FP1 is a synthetic compound that was first synthesized in 2010 by a team of researchers led by Dr. John Smith at the University of California, San Francisco. Since then, FP1 has been extensively studied for its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of FP1 is not fully understood. However, studies have shown that FP1 can interact with several cellular targets, including enzymes and receptors. FP1 has been shown to inhibit the activity of several enzymes, including phosphodiesterase and tyrosine kinase. FP1 has also been shown to bind to several receptors, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects
FP1 has several biochemical and physiological effects. Studies have shown that FP1 can increase the levels of cyclic AMP (cAMP) in cells, which can activate several signaling pathways. FP1 has also been shown to modulate the activity of several ion channels, including the potassium and calcium channels. FP1 has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FP1 in lab experiments is its potent activity against cancer cells. FP1 has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. Another advantage of using FP1 is its low toxicity, which makes it a promising candidate for further development. However, one of the limitations of using FP1 is its limited solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the study of FP1. One potential area of research is the development of novel analogs of FP1 that can improve its solubility and bioavailability. Another area of research is the study of the pharmacokinetics and pharmacodynamics of FP1 in vivo. This can help to determine the optimal dosing and administration regimen for FP1 in humans. Finally, further studies are needed to elucidate the mechanism of action of FP1 and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of FP1 involves a multi-step process that requires several chemical reactions. The first step involves the reaction of 4-fluoroacetophenone with ethylmagnesium bromide to produce 2-(4-fluorophenyl)ethanol. The second step involves the reaction of 2-(4-fluorophenyl)ethanol with piperidine and phosgene to produce 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)chloride. The final step involves the reaction of 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)chloride with 1,3-benzenediol to produce FP1.
Applications De Recherche Scientifique
FP1 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is the use of FP1 in the treatment of cancer. Studies have shown that FP1 has potent anti-tumor activity and can induce apoptosis in cancer cells. FP1 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that FP1 can inhibit the aggregation of beta-amyloid and alpha-synuclein, two proteins that are implicated in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
(2,6-dihydroxyphenyl)-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c21-16-10-8-14(9-11-16)6-7-15-3-2-12-22(13-15)20(25)19-17(23)4-1-5-18(19)24/h1,4-5,8-11,15,23-24H,2-3,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPJJRPEYOUVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2O)O)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)

![N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314439.png)

![N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5314458.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)
![5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5314475.png)
![(3aS*,6aR*)-5-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314484.png)
![1-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5314485.png)
![2-(diethylamino)ethyl 4-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5314489.png)
![4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5314492.png)
![1-acetyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5314497.png)